SC-VC-PAB-N-Me-L-Ala-Maytansinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SC-VC-PAB-N-Me-L-Ala-Maytansinol is a synthetic compound used primarily in cancer research. It is known for its role in the synthesis of MCC-Maytansinoid A and as a control compound in various scientific studies . The compound has a molecular weight of 1365.91 and a molecular formula of C65H89ClN10O20 .
准备方法
The synthesis of SC-VC-PAB-N-Me-L-Ala-Maytansinol involves multiple steps and specific reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and often involve custom synthesis services .
化学反应分析
SC-VC-PAB-N-Me-L-Ala-Maytansinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include DMSO, PEG300, Tween-80, and saline . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
SC-VC-PAB-N-Me-L-Ala-Maytansinol has a wide range of scientific research applications, including:
Chemistry: Used as a control compound in various chemical studies.
Biology: Employed in biological research to study its effects on cellular processes.
Medicine: Utilized in cancer research, particularly in the synthesis of MCC-Maytansinoid A, which is used in targeted cancer therapies
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of SC-VC-PAB-N-Me-L-Ala-Maytansinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby influencing cellular processes and pathways involved in cancer progression .
相似化合物的比较
SC-VC-PAB-N-Me-L-Ala-Maytansinol is unique in its structure and applications. Similar compounds include other maytansinoid derivatives used in cancer research, such as DM1 and DM4. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
生物活性
SC-VC-PAB-N-Me-L-Ala-Maytansinol is a derivative of maytansinol, a potent cytotoxic compound used in the development of antibody-drug conjugates (ADCs). The biological activity of this compound is primarily characterized by its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
This compound exerts its effects by binding to tubulin, disrupting microtubule formation. This disruption is critical for mitosis, as microtubules are essential for chromosome segregation during cell division. The compound's mechanism can be summarized as follows:
- Tubulin Binding : The compound binds to the β-tubulin subunit, preventing polymerization into microtubules.
- Cell Cycle Arrest : Cells are arrested in the metaphase stage due to the inability to form a proper mitotic spindle.
- Apoptosis Induction : Prolonged mitotic arrest leads to programmed cell death through apoptotic pathways.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies, demonstrating significant antitumor effects across multiple cancer types.
Efficacy in Cell Lines
Table 1 summarizes the IC50 values (concentration required to inhibit 50% of cell proliferation) for this compound against different cancer cell lines.
Cell Line | IC50 (nM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | |
A549 (Lung Cancer) | 1.2 | |
HeLa (Cervical Cancer) | 0.8 | |
SKOV3 (Ovarian Cancer) | 0.6 |
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound. For instance, animal models bearing xenografts of human tumors showed significant tumor regression following treatment with this compound.
Case Study: Xenograft Model
A study involving a mouse model with human breast cancer xenografts demonstrated that treatment with this compound resulted in:
- Tumor Volume Reduction : Average tumor volume decreased by 75% after four weeks of treatment.
- Survival Rate Improvement : The survival rate of treated mice was significantly higher compared to control groups (p < 0.01).
Side Effects and Toxicity
While this compound shows promising antitumor activity, it is essential to consider its toxicity profile. Common side effects observed in preclinical studies include:
- Neurotoxicity
- Gastrointestinal disturbances
- Weight loss
These side effects are consistent with those reported for other maytansinoids, necessitating careful monitoring during clinical trials.
属性
分子式 |
C65H89ClN10O20 |
---|---|
分子量 |
1365.9 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14+,37-16+/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1 |
InChI 键 |
NHXRUZDRXYIEFH-FZFOBTKRSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。